molecular formula C11H14BrNO2 B3074383 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-88-1

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074383
CAS No.: 1019611-88-1
M. Wt: 272.14 g/mol
InChI Key: JEQMORVKFGQRCP-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and an aminoalkyl substituent on the phenol ring

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit the activity of the target enzyme, altering the biochemical pathways in which the enzyme is involved

Biochemical Pathways

The compound likely affects the biochemical pathways involving its target enzymes. For example, inhibition of InhA would disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits InhA, it could lead to the death of Mycobacterium tuberculosis by disrupting the synthesis of its cell wall

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH and temperature. For instance, certain compounds form ions only under very acidic conditions (pH < 1) . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the alkylation of the phenol with prop-2-en-1-ylamine to introduce the aminoalkyl group. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst for the bromination step, and an alkylating agent for the subsequent step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

    6-Methoxy-2-nitrophenol: Similar structure but with a nitro group instead of a bromine atom.

    4-{[(Prop-2-en-1-yl)amino]methyl}phenol: Lacks the bromine and methoxy groups.

Uniqueness

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both a bromine atom and a methoxy group on the phenol ring, along with the aminoalkyl substituent, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h3,5-6,13-14H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQMORVKFGQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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